1-NAPHTHYL PP1

Descripción general

Descripción

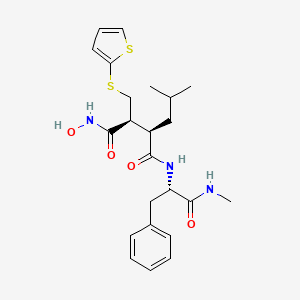

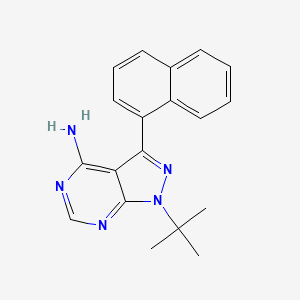

1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as NPTB-PP, is a novel pyrazolopyrimidine derivative that has been studied for its wide range of biological activities. NPTB-PP has been found to possess anti-inflammatory, anti-microbial, anti-viral, and anti-cancer activities. It has also been studied for its potential use in the treatment of cardiovascular and metabolic diseases. Furthermore, NPTB-PP has been found to possess neuroprotective properties and to have potential as an anti-diabetic agent.

Aplicaciones Científicas De Investigación

1-NAPHTHYL PP1: Aplicaciones de Investigación Científica: This compound, también conocido como 1-NA-PP1 o 4-Amino-1-tert-butil-3-(1'-naftil)pirazolo[3,4-d]pirimidina, es un compuesto con varias aplicaciones en la investigación científica. A continuación, se presentan secciones detalladas que se centran en aplicaciones únicas de este compuesto:

Inhibición de las quinasas de la familia Src

This compound es un inhibidor selectivo de las quinasas de la familia src, como v-Src y c-Fyn, así como de la tirosina quinasa c-Abl. Se ha demostrado que tiene valores de IC50 de 1,0, 0,6 y 0,6 μM para v-Src, c-Fyn y c-Abl respectivamente .

Investigación del cáncer

Debido a sus efectos inhibitorios sobre las quinasas involucradas en las vías de señalización celular, this compound se utiliza en la investigación del cáncer para estudiar el papel de estas quinasas en la proliferación y supervivencia de las células cancerosas .

Inhibición de la proteína quinasa D

Este compuesto se ha identificado como un inhibidor pan-PKD, lo que lo hace valioso para estudiar el papel de la proteína quinasa D en varios procesos biológicos .

Selectividad de la quinasa mutante

Inhibe preferentemente las quinasas mutantes sobre las de tipo salvaje, lo que es particularmente útil en las terapias contra el cáncer dirigidas donde se sabe que las mutaciones específicas de las quinasas impulsan la progresión del cáncer .

Estudios de señalización celular

Al inhibir quinasas específicas, los investigadores pueden utilizar this compound para diseccionar vías complejas de señalización celular y comprender sus funciones en diferentes funciones celulares .

Desarrollo de terapias dirigidas

La selectividad de this compound para las quinasas mutantes ayuda en el desarrollo de terapias dirigidas que minimizan los efectos sobre las células normales mientras se dirigen a las células cancerosas o enfermas .

Investigación de biología molecular

En biología molecular, este compuesto se puede utilizar para estudiar los efectos de la inhibición de la quinasa sobre la expresión génica y la función de las proteínas dentro de las células .

Desarrollo de fármacos

Las propiedades de this compound lo convierten en un candidato para los esfuerzos de desarrollo de fármacos destinados a crear inhibidores de quinasas más efectivos y selectivos para uso terapéutico .

In Vivo

1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential use in vivo applications, such as the treatment of cardiovascular and metabolic diseases. It has been found to possess anti-inflammatory, anti-microbial, anti-viral, and anti-cancer activities. It has also been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.

In Vitro

1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential use in vitro applications, such as the study of cellular processes and mechanisms. It has been found to possess anti-inflammatory, anti-microbial, anti-viral, and anti-cancer activities. It has also been studied for its potential use in the study of metabolic pathways and the regulation of gene expression.

Mecanismo De Acción

Target of Action

1-NAPHTHYL PP1 is a selective inhibitor of the Src family of kinases, including v-Src, c-Fyn, c-Abl, CDK2, and CAMK II . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and survival .

Mode of Action

The compound interacts with its targets by binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity . This inhibition disrupts the phosphorylation process, leading to changes in the function of the proteins that these kinases would normally act upon .

Biochemical Pathways

The Src family of kinases, which are the primary targets of this compound, are involved in several biochemical pathways. These include pathways related to cell growth and proliferation, apoptosis, and immune response . By inhibiting these kinases, this compound can affect these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The inhibition of Src family kinases by this compound can lead to various molecular and cellular effects. For instance, it can halt cell proliferation, induce apoptosis, and modulate immune responses . These effects can be beneficial in the context of diseases such as cancer, where uncontrolled cell growth and impaired apoptosis are common .

Actividad Biológica

1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to possess anti-inflammatory, anti-microbial, anti-viral, and anti-cancer activities. It has also been studied for its potential use in the treatment of cardiovascular and metabolic diseases.

Biochemical and Physiological Effects

1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to possess anti-inflammatory, anti-microbial, anti-viral, and anti-cancer activities. It has also been studied for its potential use in the treatment of cardiovascular and metabolic diseases. 1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and modulate the NF-κB pathway. It has also been found to possess neuroprotective properties and to have potential as an anti-diabetic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to possess anti-inflammatory, anti-microbial, anti-viral, and anti-cancer activities. It has also been studied for its potential use in the treatment of cardiovascular and metabolic diseases. The advantages of using 1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in laboratory experiments include its ability to modulate the NF-κB pathway and its potential as an anti-diabetic agent. The limitations of using 1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in laboratory experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Direcciones Futuras

Future research on 1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine should focus on further elucidating its mechanism of action, exploring its potential use in the treatment of diabetes, obesity, and other metabolic disorders, and determining its potential toxicity. Additionally, further research should be conducted to determine the efficacy of 1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the treatment of cardiovascular and metabolic diseases. Furthermore, additional research should be conducted to explore the potential of 1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a neuroprotective agent and to evaluate its potential as an anti-cancer agent. Finally, further research should be conducted to investigate the potential therapeutic effects of 1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in combination with other drugs.

Propiedades

IUPAC Name |

1-tert-butyl-3-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5/c1-19(2,3)24-18-15(17(20)21-11-22-18)16(23-24)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHQBIXMLULFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274446 | |

| Record name | pp1 analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221243-82-9 | |

| Record name | 1-(1,1-Dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221243-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | pp1 analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol](/img/structure/B1663578.png)

![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)

![N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663581.png)